Class-Level Potency Benchmark: CYP11B1 Inhibition by a Structurally Related Tetrahydroimidazo[1,5-a]pyrazine
While direct biological data for the target compound is not publicly available, a structurally related analog (4-(7-benzyl-6-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-5-yl)benzonitrile) demonstrates potent inhibition of human recombinant CYP11B1 with an IC50 of 2 nM [1]. This provides a class-level benchmark for the potential activity of tetrahydroimidazo[1,5-a]pyrazine derivatives bearing a 7-benzyl group.
| Evidence Dimension | Inhibition of human recombinant CYP11B1 |
|---|---|
| Target Compound Data | Data not available; structural analog IC50 = 2 nM |
| Comparator Or Baseline | 4-(7-benzyl-6-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-5-yl)benzonitrile |
| Quantified Difference | N/A (Class-level inference; target compound lacks reported activity) |
| Conditions | Cell-based assay (human recombinant CYP11B1) |
Why This Matters
Establishes that the 7-benzyl-tetrahydroimidazo[1,5-a]pyrazine scaffold is capable of achieving nanomolar potency against a clinically relevant target, informing the selection of this specific substitution pattern for analog development.
- [1] BindingDB. BDBM50323360: 4-(7-benzyl-6-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-5-yl)benzonitrile. Affinity Data (IC50: 2 nM for CYP11B1). Accessed 2026. View Source
